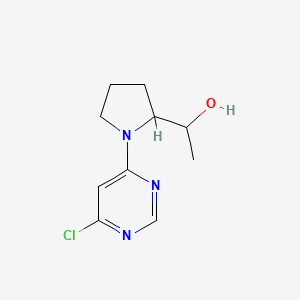
1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H14ClN3O . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :
- Derivatives of this compound, including those with a pyrimidine fragment, have been synthesized and shown to stimulate plant growth significantly (Pivazyan et al., 2019).
- Substituted derivatives of this compound are involved in the formation of supramolecular structures with potential relevance in understanding nucleic acid structures and their functions (Cheng et al., 2011).
Chemical Properties and Applications :
- The compound and its derivatives have been studied for their role in forming stable betainic pyrimidinaminides, contributing to our understanding of nucleophilic substitution reactions (Schmidt, 2002).
- Research has also been conducted on the synthesis of pyridine derivatives of dihydropyrimidinones, highlighting their potential insecticidal and fungicidal activities (Zhu & Shi, 2011).
- Studies have examined the charge-separated modified nucleobases and their π-interactions and hydrogen bonding, indicating potential applications in understanding nucleobase interactions (Schmidt et al., 1999).
- The synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine has been explored, contributing to the understanding of chemical reactions and synthesis processes (Svete et al., 2015).
Supramolecular and Molecular Chemistry :
- Its derivatives have been utilized in studying hydrogen-bonded ribbons and sheets in various molecular structures, contributing to the field of crystallography and molecular interactions (Orozco et al., 2009).
- Research into microwave-assisted synthesis and the antibacterial activity of certain derivatives emphasizes the compound's potential in developing new antibacterial agents (Merugu et al., 2010).
Propiedades
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(15)8-3-2-4-14(8)10-5-9(11)12-6-13-10/h5-8,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBVQYAKUVHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



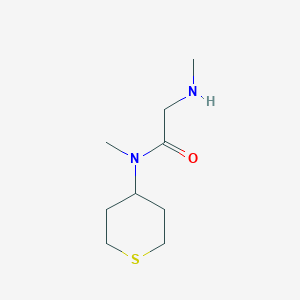
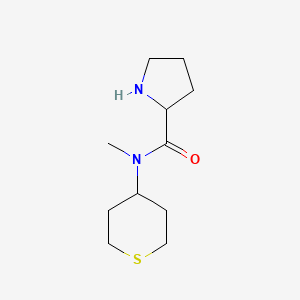

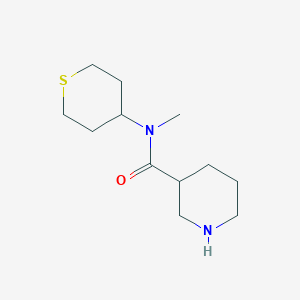

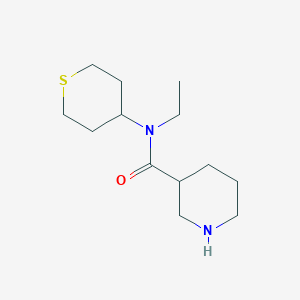
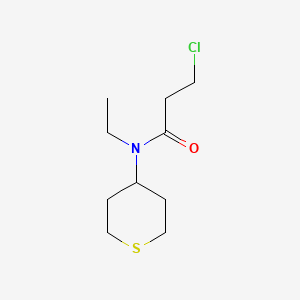

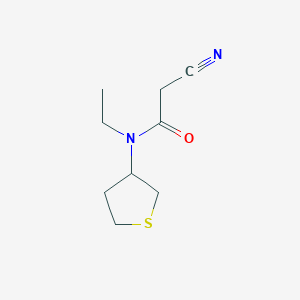
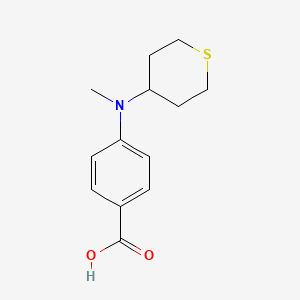
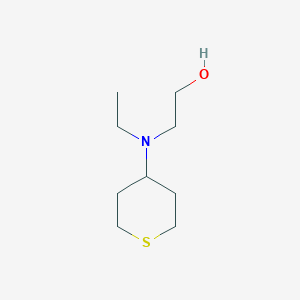

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)